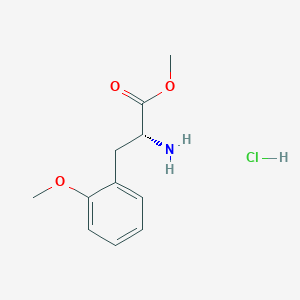

Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

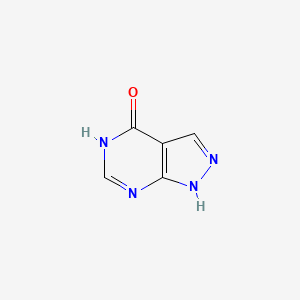

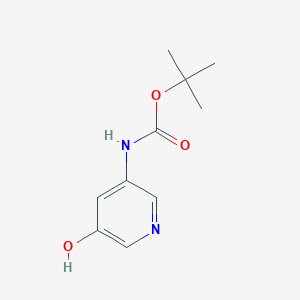

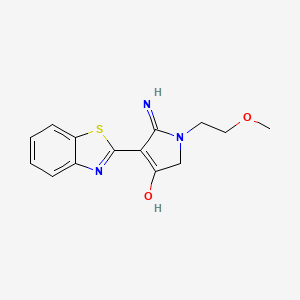

“Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is a chemical compound with the formula C11H16ClNO3 . It contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of “Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” includes a methoxyphenyl group attached to a propanoate group, which is further connected to a methyl group . The compound has a high degree of rotational freedom due to its 6 rotatable bonds .Physical And Chemical Properties Analysis

“Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” has a molecular weight of 245.7 g/mol . It has a high GI absorption and is BBB permeant . The compound is soluble, with a solubility of 1.55 mg/ml or 0.00632 mol/l .科学的研究の応用

Biodiesel Production

“Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is used as a biodiesel . Biodiesel is a renewable fuel source that can be synthesized by reacting caproic acid with a hydroxyl group .

Production of Glycol Ethers

This compound is used for the production of glycol ethers . Glycol ethers are solvents used in a wide variety of applications, including paints, inks, and cleaning products.

Preparation of Dextran Sulfate

“Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is used in the preparation of dextran sulfate . Dextran sulfate is a compound with anti-inflammatory and analgesic properties .

Component in Phorbol Esters

This compound is used as a component in phorbol esters . Phorbol esters are used in chemical biology and cytosolic calcium assay experiments .

Inhibition of Prostate Cancer Cells

“Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” has been shown to inhibit prostate cancer cells . This suggests that it may be effective against other types of cancer cells as well .

Suzuki–Miyaura Coupling

Although not directly mentioned in the search results, compounds similar to “Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” are often used in Suzuki–Miyaura coupling . This is a type of carbon–carbon bond forming reaction that is widely applied in organic chemistry .

Safety and Hazards

作用機序

Target of Action

Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride is primarily used as a component in phorbol esters . Phorbol esters are known to have a wide range of biological activities, including the ability to act as tumor promoters. They exert their effects by binding to and activating protein kinase C (PKC), a family of proteins that play crucial roles in several signal transduction pathways .

Mode of Action

This compound interacts with its targets, the PKC proteins, by mimicking diacylglycerol (DAG), a physiological activator of PKC . Upon binding, it induces a conformational change in the PKC proteins, leading to their activation . The activated PKC can then phosphorylate a wide range of target proteins, leading to the modulation of their activity and thus affecting various cellular functions .

Biochemical Pathways

The activation of PKC by Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride can affect multiple biochemical pathways. These include the regulation of cell cycle progression, apoptosis, differentiation, and transcription . The exact downstream effects depend on the specific isoform of PKC that is activated and the cellular context .

Result of Action

The activation of PKC by Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride can lead to various molecular and cellular effects. For instance, it has been shown to inhibit prostate cancer cells, suggesting that it may be effective against other types of cancer cells as well .

特性

IUPAC Name |

methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHQOUOAAAKWQL-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@H](C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B6594037.png)

![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6594110.png)